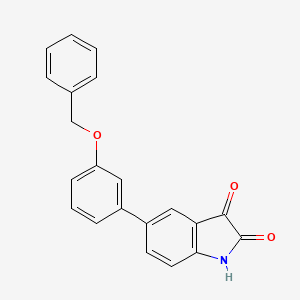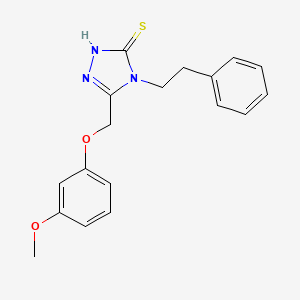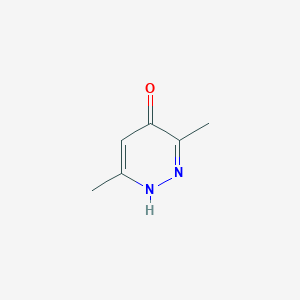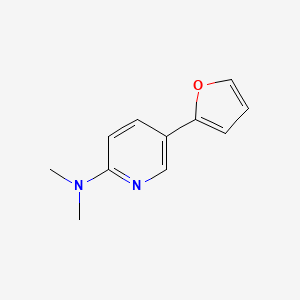amine](/img/structure/B15053012.png)
[(2-Fluorocyclobutyl)methyl](methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Fluorocyclobutyl)methylamine is a chemical compound with the molecular formula C6H12FN It is a fluorinated amine, characterized by the presence of a fluorine atom attached to a cyclobutyl ring, which is further connected to a methylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorocyclobutyl)methylamine typically involves the fluorination of a cyclobutyl precursor followed by amination. One common method includes the reaction of cyclobutylmethyl chloride with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent. The resulting fluorocyclobutylmethyl intermediate is then reacted with methylamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of (2-Fluorocyclobutyl)methylamine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Fluorocyclobutyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydroxide ions, alkoxide ions.
Major Products Formed
Oxidation: Oxidized amine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Fluorocyclobutyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of (2-Fluorocyclobutyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The fluorine atom in the compound can enhance its binding affinity to these targets, thereby influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutylmethylamine: Lacks the fluorine atom, resulting in different chemical and biological properties.
Fluorocyclobutylamine: Similar structure but without the methyl group attached to the nitrogen atom.
Methylamine: A simpler amine without the cyclobutyl and fluorine groups
Uniqueness
(2-Fluorocyclobutyl)methylamine is unique due to the presence of both a fluorine atom and a cyclobutyl ring, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and binding affinity, making it a valuable scaffold in drug design and other applications .
Eigenschaften
Molekularformel |
C6H12FN |
|---|---|
Molekulargewicht |
117.16 g/mol |
IUPAC-Name |
1-(2-fluorocyclobutyl)-N-methylmethanamine |
InChI |
InChI=1S/C6H12FN/c1-8-4-5-2-3-6(5)7/h5-6,8H,2-4H2,1H3 |
InChI-Schlüssel |
IVXPVOQQNHJVSP-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1CCC1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


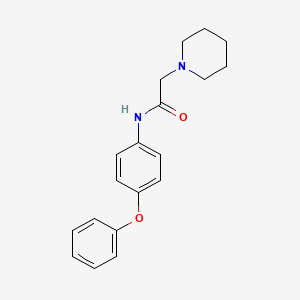



![3-methyl-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione](/img/structure/B15052958.png)


